molecular formula C5HCl2N2NaO2 B1454899 Sodium 4,6-dichloropyrimidine-5-carboxylate CAS No. 1204295-88-4

Sodium 4,6-dichloropyrimidine-5-carboxylate

Cat. No. B1454899
M. Wt: 214.97 g/mol
InChI Key: TZIIVMSJBYGTFG-UHFFFAOYSA-M
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Description

Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5HCl2N2NaO2 and a molecular weight of 214.97 .


Molecular Structure Analysis

The InChI code for Sodium 4,6-dichloropyrimidine-5-carboxylate is 1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Sodium 4,6-dichloropyrimidine-5-carboxylate has a molecular weight of 214.97 .

Scientific Research Applications

Green Synthesis of Pyrimidines

Opitz et al. (2015) reported an improved synthesis route for 2-substituted 4,6-dichloropyrimidines, highlighting a green chemistry approach that avoids the use of highly toxic reactants. This method allows for the preparation of dichloropyrimidines in high yields using less toxic reactants and without solvent, showcasing its applicability to the synthesis of nitrogen heterocycles with phosphoryl chloride. The study also delves into the computational investigation of the chlorination mechanism, providing insights into the synthesis process of these compounds (Opitz, Sulger, Daltrozzo, & Koch, 2015).

Regioselective De-chlorination

Montebugnoli et al. (2002) focused on the regioselective 4-amino-de-chlorination of trichloro- and dichloro-pyrimidines with N-sodium carbamates, leading to the synthesis of 4-N-alkoxycarbonylamino-6-chloropyrimidines in good yields. The process demonstrates significant regioselectivity and yield, underlining the versatility of sodium 4,6-dichloropyrimidine-5-carboxylate in synthesizing pyrimidine derivatives with potential applications in medicinal chemistry (Montebugnoli et al., 2002).

Synthesis and Biological Properties

Jansa et al. (2014) explored the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines and their inhibitory effects on immune-activated nitric oxide production. This study presents a modified synthesis route leading to compounds that inhibit NO production, with one derivative showing higher activity than reference compounds. The research indicates the potential of these derivatives in biological applications, providing a foundation for further exploration of their properties (Jansa et al., 2014).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Sodium 4,6-dichloropyrimidine-5-carboxylate can be found on the Manchester Organics website . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

sodium;4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIVMSJBYGTFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4,6-dichloropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4,6-dichloropyrimidine-5-carboxylate
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Sodium 4,6-dichloropyrimidine-5-carboxylate
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Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 4
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 5
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 6
Sodium 4,6-dichloropyrimidine-5-carboxylate

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